molecular formula C14H6N2Na4O10S2 B12691455 Tetrasodium 4,8-diamino-9,10-dihydro-1,5-dioxido-9,10-dioxoanthracene-2,6-disulphonate CAS No. 6425-01-0

Tetrasodium 4,8-diamino-9,10-dihydro-1,5-dioxido-9,10-dioxoanthracene-2,6-disulphonate

Cat. No.: B12691455
CAS No.: 6425-01-0
M. Wt: 518.3 g/mol
InChI Key: IUHCNSUKXRVSRB-UHFFFAOYSA-J
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Description

Tetrasodium 4,8-diamino-9,10-dihydro-1,5-dioxido-9,10-dioxoanthracene-2,6-disulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium 4,8-diamino-9,10-dihydro-1,5-dioxido-9,10-dioxoanthracene-2,6-disulphonate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Reduction: Conversion of nitro groups to amino groups.

    Sulfonation: Addition of sulfonic acid groups to the aromatic ring.

    Oxidation: Formation of the dioxido and dioxo groups.

These reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 4,8-diamino-9,10-dihydro-1,5-dioxido-9,10-dioxoanthracene-2,6-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the dioxido and dioxo groups back to hydroxyl groups.

    Substitution: The amino and sulfonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

Tetrasodium 4,8-diamino-9,10-dihydro-1,5-dioxido-9,10-dioxoanthracene-2,6-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tetrasodium 4,8-diamino-9,10-dihydro-1,5-dioxido-9,10-dioxoanthracene-2,6-disulphonate involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzyme activity by binding to their active sites.

    Interact with DNA: Intercalate between DNA bases, affecting replication and transcription processes.

    Modulate Signaling Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 4,8-diamino-9,10-dihydroanthracene-1,5,9,10-tetrol
  • Acid Blue 45

Uniqueness

Tetrasodium 4,8-diamino-9,10-dihydro-1,5-dioxido-9,10-dioxoanthracene-2,6-disulphonate stands out due to its unique combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and robust performance.

Properties

CAS No.

6425-01-0

Molecular Formula

C14H6N2Na4O10S2

Molecular Weight

518.3 g/mol

IUPAC Name

tetrasodium;4,8-diamino-1,5-dioxido-9,10-dioxoanthracene-2,6-disulfonate

InChI

InChI=1S/C14H10N2O10S2.4Na/c15-3-1-5(27(21,22)23)11(17)9-7(3)13(19)10-8(14(9)20)4(16)2-6(12(10)18)28(24,25)26;;;;/h1-2,17-18H,15-16H2,(H,21,22,23)(H,24,25,26);;;;/q;4*+1/p-4

InChI Key

IUHCNSUKXRVSRB-UHFFFAOYSA-J

Canonical SMILES

C1=C(C2=C(C(=C1S(=O)(=O)[O-])[O-])C(=O)C3=C(C2=O)C(=C(C=C3N)S(=O)(=O)[O-])[O-])N.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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